Cas no 53056-91-0 (octahydrothieno3,4-bpyrazine 6,6-dioxide)
octahydrothieno3,4-bpyrazine 6,6-dioxide Chemical and Physical Properties
Names and Identifiers
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- thieno[3,4-b]pyrazine, octahydro-, 6,6-dioxide (9ci)
- 1,2,3,4,4a,5,7,7a-octahydrothieno[3,4-b]pyrazine 6,6-dioxide
- AKOS000270688
- E?-thieno[3,4-b]pyrazine-6,6-dione
- SCHEMBL1060206
- Thieno[3,4-b]pyrazine,octahydro-,6,6-dioxide(9ci)
- octahydro-6
- OCTAHYDRO-6??-THIENO[3,4-B]PYRAZINE-6,6-DIONE
- XBPSKZNDAZYXNY-UHFFFAOYSA-N
- MFCD06809750
- AKOS016040092
- DTXSID00586076
- BBL030700
- SB46821
- Octahydro-6H-6lambda~6~-thieno[3,4-b]pyrazine-6,6-dione
- STK627369
- octahydrothieno[3,4-b]pyrazine 6,6-dioxide
- LS-09041
- 53056-91-0
- octahydrothieno3,4-bpyrazine 6,6-dioxide
-
- MDL: MFCD06809750
- Inchi: 1S/C6H12N2O2S/c9-11(10)3-5-6(4-11)8-2-1-7-5/h5-8H,1-4H2
- InChI Key: XBPSKZNDAZYXNY-UHFFFAOYSA-N
- SMILES: S1(CC2C(C1)NCCN2)(=O)=O
Computed Properties
- Exact Mass: 176.06194880g/mol
- Monoisotopic Mass: 176.06194880g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.6
- Topological Polar Surface Area: 66.6Ų
octahydrothieno3,4-bpyrazine 6,6-dioxide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B509073-2.5mg |
octahydrothieno[3,4-b]pyrazine 6,6-dioxide |
53056-91-0 | 2.5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B509073-5mg |
octahydrothieno[3,4-b]pyrazine 6,6-dioxide |
53056-91-0 | 5mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B509073-25mg |
octahydrothieno[3,4-b]pyrazine 6,6-dioxide |
53056-91-0 | 25mg |
$ 95.00 | 2022-06-07 | ||
| OTAVAchemicals | 7018890428-50MG |
octahydro-6??-thieno[3,4-b]pyrazine-6,6-dione |
53056-91-0 | 95% | 50MG |
$58 | 2023-06-25 | |
| OTAVAchemicals | 7018890428-100MG |
octahydro-6??-thieno[3,4-b]pyrazine-6,6-dione |
53056-91-0 | 95% | 100MG |
$104 | 2023-06-25 | |
| A2B Chem LLC | AG29157-100mg |
Thieno[3,4-b]pyrazine, octahydro-, 6,6-dioxide (9CI) |
53056-91-0 | 95% | 100mg |
$180.00 | 2024-04-19 | |
| A2B Chem LLC | AG29157-250mg |
Thieno[3,4-b]pyrazine, octahydro-, 6,6-dioxide (9CI) |
53056-91-0 | 95% | 250mg |
$313.00 | 2024-04-19 | |
| A2B Chem LLC | AG29157-500mg |
Thieno[3,4-b]pyrazine, octahydro-, 6,6-dioxide (9CI) |
53056-91-0 | >95% | 500mg |
$412.00 | 2024-04-19 | |
| A2B Chem LLC | AG29157-1g |
Thieno[3,4-b]pyrazine, octahydro-, 6,6-dioxide (9CI) |
53056-91-0 | >95% | 1g |
$439.00 | 2024-04-19 | |
| A2B Chem LLC | AG29157-5g |
Thieno[3,4-b]pyrazine, octahydro-, 6,6-dioxide (9CI) |
53056-91-0 | >95% | 5g |
$787.00 | 2024-04-19 |
octahydrothieno3,4-bpyrazine 6,6-dioxide Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on octahydrothieno3,4-bpyrazine 6,6-dioxide
Comprehensive Overview of Octahydrothieno[3,4-b]pyrazine 6,6-Dioxide (CAS No. 53056-91-0): Properties, Applications, and Innovations
Octahydrothieno[3,4-b]pyrazine 6,6-dioxide (CAS No. 53056-91-0) is a heterocyclic compound with a unique molecular structure, combining sulfur and nitrogen atoms in a fused ring system. This compound has garnered significant attention in pharmaceutical and material science research due to its potential as a building block for drug discovery and functional materials. The 6,6-dioxide moiety enhances its stability and reactivity, making it a versatile intermediate in synthetic chemistry. Researchers are increasingly exploring its applications in central nervous system (CNS) therapeutics and enzyme inhibition, aligning with current trends in precision medicine.
In recent years, the demand for sulfur-containing heterocycles like octahydrothieno[3,4-b]pyrazine has surged, driven by their role in designing bioactive molecules. A 2023 study highlighted its utility in modulating G-protein-coupled receptors (GPCRs), a hot topic in drug development. The compound’s rigid bicyclic framework offers conformational constraints that are valuable for structure-activity relationship (SAR) studies. Moreover, its solubility profile and metabolic stability make it a candidate for optimizing pharmacokinetics in lead compounds—a frequent search query among medicinal chemists.
From a synthetic perspective, CAS 53056-91-0 is often synthesized via cyclization reactions involving thiophene derivatives and oxidizing agents. Innovations in green chemistry have led to improved yields using catalytic methods, reducing waste and energy consumption—an area of high interest in sustainable chemistry forums. Analytical techniques like NMR spectroscopy and high-resolution mass spectrometry (HRMS) are critical for characterizing this compound, as users often search for "how to validate heterocyclic compound purity."
The compound’s potential extends beyond pharmaceuticals. Materials scientists are investigating its incorporation into organic electronic devices, leveraging its electron-deficient core for charge transport applications. This aligns with the growing market for flexible electronics and OLED technologies. Additionally, its derivatization for covalent organic frameworks (COFs) has been explored, addressing search trends around "advanced porous materials for gas storage."
Safety and handling of octahydrothieno[3,4-b]pyrazine 6,6-dioxide follow standard laboratory protocols, with no significant hazards reported under normal conditions—a reassurance for researchers querying "safety data of sulfur-nitrogen heterocycles." As the scientific community prioritizes AI-driven molecular design, this compound’s structural features are being cataloged in cheminformatics databases to accelerate virtual screening workflows.
In summary, 53056-91-0 represents a multifaceted tool for innovation across disciplines. Its relevance to drug discovery, sustainable synthesis, and emerging technologies ensures its place in contemporary research dialogues, answering frequent queries like "heterocyclic compounds in modern medicine" or "sulfur-based materials for electronics." Future studies may unlock further applications, solidifying its industrial and academic value.
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